molecular formula C23H39NO2 B1662690 S-1 Methanandamide CAS No. 157182-50-8

S-1 Methanandamide

Cat. No. B1662690
CAS RN: 157182-50-8
M. Wt: 361.6 g/mol
InChI Key: SQKRUBZPTNJQEM-AQNSPSBUSA-N
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Description

S-1 Methanandamide, also known as (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide, is a CB1 receptor ligand . It has a molecular weight of 361.57 . It is less potent than the C-1 ® methyl isomer when binding with CB1 receptor . It inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM .


Molecular Structure Analysis

The IUPAC name for S-1 Methanandamide is (5Z,8Z,11Z,14Z)-N-[(1S)-2-hydroxy-1-methylethyl]-5,8,11,14-icosatetraenamide . The InChI code for S-1 Methanandamide is 1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1 .


Physical And Chemical Properties Analysis

S-1 Methanandamide is a solution in ethanol . It has a molecular weight of 361.57 and is soluble in DMSO, dimethyl formamide, and acetonitrile .

Scientific Research Applications

CB1 Receptor Ligand

“S-1 Methanandamide” is a ligand for the cannabinoid receptor type 1 (CB1) which is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system .

Metabolic Studies

CB1 is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract . This makes “S-1 Methanandamide” a useful tool in studying metabolic processes.

Pain and Inflammatory Symptoms Reduction

The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain and other inflammatory symptoms . “S-1 Methanandamide” could be used in research focused on pain and inflammation management.

Cancer Research

Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells . This suggests that “S-1 Methanandamide” could be used in cancer research, particularly in studies related to these types of cancers.

Neurological Studies

“S-1 Methanandamide” was found to be less potent than the C-1 ® methyl isomer when binding with the CB1 receptor . This property could be useful in neurological studies comparing the effects of different ligands on the CB1 receptor.

Muscle Contraction Studies

“S-1 Methanandamide” inhibited electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that it could be used in studies investigating muscle contractions.

Potassium Ion Currents Research

In a study, the direct influence of the cannabinoid methanandamide on the membrane potassium ion (K+) currents of rat mesenteric myocytes was explored . “S-1 Methanandamide” decreased outward K+ currents, an effect similar to that observed in smooth muscle cells from the rat aorta . This makes it a potential tool in research focused on potassium ion currents.

Drug Development

Given its various applications in scientific research, “S-1 Methanandamide” could also be used in the development of new drugs targeting the CB1 receptor .

Mechanism of Action

Target of Action

S-1 Methanandamide is primarily a ligand for the Cannabinoid receptor type 1 (CB1) . The CB1 receptor is a G protein-coupled cannabinoid receptor located mainly in the central and peripheral nervous system . It is also expressed in several cells relating to metabolism, such as muscle cells, fat cells, liver cells, and the digestive tract .

Mode of Action

S-1 Methanandamide interacts with its target, the CB1 receptor, by binding to it . It is less potent than the c-1 ® methyl isomer when binding with the cb1 receptor . The binding affinity of S-1 Methanandamide for CB1 receptors is less than that of Anandamide (AEA), with a Ki of 175 nM for the displacement of radiolabeled CP 55,940 .

Biochemical Pathways

The CB1 receptor has been involved in the maintenance of homeostasis in health and disease, preventing the development of excessive neuronal activity, reducing pain, and other inflammatory symptoms . Enhanced receptor expression has been identified in human hepatocellular carcinoma tumor samples and human prostate cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso, dimethyl formamide, and acetonitrile , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

S-1 Methanandamide inhibits electrically evoked contractions in isolated mouse vasa deferentia with an IC50 value of 230 nM . This suggests that S-1 Methanandamide can modulate neuronal activity and potentially reduce pain and other inflammatory symptoms.

Action Environment

The solubility of the compound in various solvents could potentially influence its bioavailability and efficacy in different physiological environments.

Safety and Hazards

The safety data sheet (SDS) for S-1 Methanandamide can be found online . It’s recommended to handle this compound with care and follow the safety guidelines provided by the manufacturer.

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKRUBZPTNJQEM-AQNSPSBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1 Methanandamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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